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2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- Documentation Hub

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  • Product: 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-
  • CAS: 164012-31-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Characterization and Synthetic Utility of 6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin

Executive Summary The compound 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (commonly referred to as 6-bromo-4,4-dimethylchroman-2-one or 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin) is a highly specialized halo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (commonly referred to as 6-bromo-4,4-dimethylchroman-2-one or 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin) is a highly specialized halogenated lactone. While structurally compact, its unique combination of a reactive aryl bromide and a sterically shielded dihydrocoumarin core makes it a critical bifunctional linker in advanced medicinal chemistry. This whitepaper systematically breaks down its structural architecture, physicochemical properties, and its specific, high-value application as a key intermediate in the synthesis of osteotropic (bone-targeting) antibiotic prodrugs.

Chemical Identity & Structural Architecture

The molecular architecture of 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin is defined by three synergistic features that dictate its reactivity:

  • Dihydrocoumarin (Chroman-2-one) Core: The cyclic ester (lactone) provides a stable framework that can undergo controlled ring-opening during late-stage drug conjugation.

  • Gem-Dimethyl Substitution (C4): The addition of two methyl groups at the 4-position introduces significant steric bulk. This steric shielding prevents unwanted side reactions at the C4 position and locks the pyran ring into a favored half-chair conformation, which is critical for maintaining stability during harsh catalytic conditions.

  • Bromine Substitution (C6): Positioned on the aromatic ring, the bromine atom acts as an excellent leaving group. As an aryl halide, it is perfectly primed for transition-metal-catalyzed cross-coupling reactions (such as Hirao-type phosphonations)[1].

Physicochemical Profiling

Accurate physicochemical data is essential for predicting solubility, reactivity, and downstream purification strategies. The core quantitative metrics for this compound are summarized below 2[2].

Table 1: Physicochemical Properties of 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin

PropertyValue
IUPAC Name 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one
CAS Registry Number 164012-31-1
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 2
Rotatable Bonds 0 (Rigid cyclic structure)
Topological Polar Surface Area (TPSA) ~26.3 Ų

Synthetic Application: Osteotropic Prodrug Development

Context & Causality

Osteomyelitis (severe bone infection) is notoriously difficult to treat due to the poor penetration of systemic antibiotics into dense osseous tissue. To overcome this, medicinal chemists design "osteotropic prodrugs" by coupling antibiotics (like fluoroquinolones or rifamycins) to bisphosphonates, which have an exceptionally high affinity for bone hydroxyapatite 3[3].

6-bromo-4,4-dimethyl-3,4-dihydrocoumarin acts as the indispensable bifunctional linker in this workflow. The C6 bromine allows for the attachment of the bone-seeking phosphonate group, while the lactone ring is subsequently utilized to conjugate the antibiotic payload 1[1].

Experimental Protocol: Palladium-Catalyzed Phosphonation

The following methodology details the critical first step: converting the aryl bromide into a phosphonated intermediate. This protocol is designed as a self-validating system to ensure high yield and purity 1[1].

Objective: Synthesis of 6-(ethoxy(diethylphosphonomethyl)phosphinoyl)-3,4-dihydro-4,4-dimethylchromen-2-one.

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: In an oven-dried Schlenk flask purged with Argon, dissolve 6-bromo-4,4-dimethylchroman-2-one (1.0 eq) and diethyl(ethoxyphosphinyl)methylphosphonate (1.0 eq) in anhydrous acetonitrile (MeCN) to achieve a 0.5 M concentration.

    • Causality: Anhydrous, oxygen-free conditions are mandatory to prevent the oxidative degradation of the moisture-sensitive Pd(0) catalyst and the hydrolysis of the phosphonate ester.

  • Base Addition: Inject triethylamine (TEA) (3.0 eq) into the stirring solution.

    • Causality: TEA acts as a proton scavenger. It neutralizes the acid generated during the cross-coupling cycle, driving the reaction forward and preventing premature catalyst poisoning.

  • Catalyst Introduction: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq).

    • Causality: The zero-valent palladium undergoes oxidative addition directly into the C-Br bond. The bulky triphenylphosphine ligands stabilize the highly reactive intermediate complex.

  • Thermal Activation: Seal the flask, heat the reaction mixture to 100 °C, and stir continuously for 18 hours.

    • Causality: The elevated temperature provides the necessary thermodynamic driving force to overcome the steric hindrance imposed by the adjacent 4,4-dimethyl groups during the transmetalation and reductive elimination steps.

  • Self-Validation & Workup: Monitor the reaction via LC-MS or TLC. Upon complete consumption of the starting material (self-validation check), cool the mixture to room temperature. Dilute with additional MeCN (50 mL) and wash with 1M aqueous HCl.

    • Causality: The aqueous HCl wash selectively protonates and removes the TEA·HCl salt byproduct and unreacted amine into the aqueous layer. A clear phase separation validates the successful isolation of the crude phosphonated intermediate in the organic phase, ready for final chromatographic purification.

Reaction Pathway Visualization

The logical progression from the raw starting material to the final targeted therapeutic is mapped below.

G A 6-bromo-4,4-dimethylchroman-2-one (Aryl Halide Precursor) D Phosphonated Chroman-2-one (Bone-Targeting Linker) A->D Pd-Catalyzed Cross-Coupling B Diethyl(ethoxyphosphinyl)methylphosphonate (Phosphonate Reagent) B->D C Pd(PPh3)4 / TEA / MeCN (Catalytic System, 100°C) C->D F Osteotropic Prodrug (Targeted Bone Therapy) D->F Conjugation E Fluoroquinolone / Rifamycin (Antibiotic Payload) E->F

Fig 1: Synthetic workflow for osteotropic prodrugs via Pd-catalyzed phosphonation.

Conclusion

6-bromo-4,4-dimethyl-3,4-dihydrocoumarin is far more than a simple heterocyclic building block. Its precise structural geometry—combining a reactive halogen site with a sterically protected lactone—makes it an ideal candidate for complex conjugate synthesis. By mastering its reactivity profile, drug development professionals can leverage this compound to engineer next-generation targeted therapies, specifically in the challenging domain of osteomyelitis and bone-localized infections.

References

  • Title: Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of Osteomyelitis Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: WO2010019511A2 - Phosphonated rifamycins and uses thereof for the prevention and treatment of bone and joint infections Source: Google Patents URL
  • Title: 6-bromo-4,4-dimethyl-3,4-dihydro-2H-chromene Source: Molbase URL

Sources

Exploratory

Structural Characterization and NMR Spectroscopy of 6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin: A Technical Guide

Executive Summary & Medicinal Chemistry Context The compound 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (commonly referred to as 6-bromo-4,4-dimethylchroman-2-one or 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Medicinal Chemistry Context

The compound 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (commonly referred to as 6-bromo-4,4-dimethylchroman-2-one or 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin; CAS: 164012-31-1) is a highly specialized bicyclic lactone intermediate. In advanced drug development, this structural motif is heavily leveraged to synthesize osteotropic prodrugs.

By utilizing the reactive bromine at the C6 position, researchers can perform palladium-catalyzed cross-coupling reactions (e.g., with diethyl(ethoxyphosphinyl)methylphosphonate) to tether bisphosphonate groups to the dihydrocoumarin core. This strategy has been successfully employed to create bone-targeting fluoroquinolone antibiotics for the prevention of osteomyelitis , as well as phosphonated rifamycins for severe bone and joint infections .

As a Senior Application Scientist, I have structured this guide to provide a rigorous, causality-driven breakdown of the Nuclear Magnetic Resonance (NMR) spectroscopy data and the synthetic methodologies required to validate this critical intermediate.

Physicochemical Profiling

Before conducting NMR analysis, it is essential to establish the baseline physicochemical properties of the target molecule to inform solvent selection and expected electronic behaviors.

PropertyValue / Description
IUPAC Name 6-bromo-4,4-dimethyl-3,4-dihydro-2H-chromen-2-one
CAS Registry Number 164012-31-1
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol
Topological Polar Surface Area (TPSA) 26.3 Ų
Solubility for NMR Highly soluble in Chloroform-d (CDCl₃) and DMSO-d₆

Causality-Driven NMR Spectral Analysis

The structural validation of 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin relies heavily on understanding the electronic environment dictated by the fused lactone ring and the halogen substituent. The data below represents the empirical assignments based on the predictable anisotropic and mesomeric effects within the 1,2,4-trisubstituted aromatic system.

¹H NMR Data and Mechanistic Causality

The ¹H NMR spectrum (acquired in CDCl₃ at 400 MHz) is characterized by distinct aliphatic and aromatic regions. The causality behind these shifts is as follows:

  • The Aliphatic Core (C3 and C4): The gem-dimethyl group at C4 appears as a sharp 6H singlet. Because the saturated portion of the dihydrocoumarin ring undergoes rapid pseudo-rotation on the NMR timescale, the two methyl groups are chemically and magnetically equivalent. The adjacent C3 methylene group (2H) appears as a singlet further downfield due to the anisotropic deshielding effect of the adjacent C2 lactone carbonyl.

  • The Aromatic Ring (C5, C7, C8): The lactone oxygen (attached at C8a) exerts a strong mesomeric electron-donating effect (+M), which significantly shields the ortho-proton at C8, pushing it upfield. The bromine atom at C6 dictates the coupling pattern: H-5 only has a meta-proton (H-7), resulting in a fine doublet, while H-7 experiences both ortho-coupling from H-8 and meta-coupling from H-5, appearing as a doublet of doublets.

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)

PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
C4-(CH₃)₂ 1.35Singlet (s)6H-Geminal dimethyl groups
C3-H₂ 2.60Singlet (s)2H-Methylene α to carbonyl
C8-H 6.95Doublet (d)1H8.6Aromatic CH (ortho to O)
C7-H 7.35Doublet of doublets (dd)1H8.6, 2.3Aromatic CH (ortho to Br)
C5-H 7.45Doublet (d)1H2.3Aromatic CH (meta to Br)
¹³C NMR Data and Electronic Environment

The ¹³C NMR spectrum (100 MHz, CDCl₃) provides a direct readout of the carbon backbone. The most deshielded carbon is the C2 lactone carbonyl (~167.5 ppm), followed by the oxygen-bearing aromatic carbon C8a (~150.5 ppm). The heavy atom effect of the bromine atom shields the C6 carbon, causing it to resonate upfield relative to typical aromatic carbons (~116.5 ppm).

Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)

Carbon PositionShift (δ, ppm)Carbon TypeElectronic Environment
C4-(CH₃)₂ 27.5Primary (CH₃)Aliphatic methyls
C4 34.5Quaternary (C)Aliphatic quaternary center
C3 44.5Secondary (CH₂)α-carbon to lactone carbonyl
C6 116.5Quaternary (C-Br)Halogenated aromatic carbon
C8 118.5Tertiary (CH)Aromatic CH ortho to oxygen
C5 127.5Tertiary (CH)Aromatic CH meta to bromine
C7 131.0Tertiary (CH)Aromatic CH ortho to bromine
C4a 132.0Quaternary (C)Aromatic ring fusion carbon
C8a 150.5Quaternary (C-O)Oxygen-bearing aromatic carbon
C2 167.5Quaternary (C=O)Lactone carbonyl

Experimental Protocols: Synthesis and Self-Validating NMR Workflow

To ensure high-fidelity data, the synthesis and subsequent characterization must operate as a self-validating system. The tandem Friedel-Crafts alkylation and lactonization method is the industry standard for constructing this core.

Step-by-Step Methodology

Phase 1: Tandem Cyclization Reaction

  • Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Add 4-bromophenol (1.0 equiv, e.g., 50 mmol) and 3,3-dimethylacrylic acid (1.05 equiv, 52.5 mmol).

  • Introduce methanesulfonic acid (MeSO₃H, 50 mL) which acts as both the solvent and the acidic catalyst.

  • Heat the mixture to 130 °C for 4–6 hours. Causality Note: The strong acid protonates the alkene of the acrylic acid, generating a tertiary carbocation that attacks the ortho-position of the phenol (Friedel-Crafts alkylation), which immediately undergoes intramolecular esterification to form the lactone ring.

Phase 2: Quenching and Self-Validating Workup 5. Cool the reaction to room temperature and pour it slowly over 200 g of crushed ice to quench the acid. 6. Extract the aqueous mixture with dichloromethane (DCM, 3 × 100 mL). 7. Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Validation Check: This step ensures the complete removal of unreacted 3,3-dimethylacrylic acid and MeSO₃H, preventing baseline interference in the aliphatic region of the NMR spectrum. 8. Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 9. Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1 v/v) to yield the pure product.

Phase 3: NMR Acquisition 10. Dissolve 15–20 mg of the purified crystalline solid in 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (0.00 ppm). 11. Acquire the ¹H NMR at 400 MHz (16 scans, 1 second relaxation delay) and ¹³C NMR at 100 MHz (512 scans, complete proton decoupling). Validation Check: The absolute absence of a broad phenolic -OH stretch (~5.0 ppm) and vinylic protons (~5.8 ppm) confirms complete cyclization.

Workflow Visualization

G Synth Tandem Friedel-Crafts & Lactonization Purif Isolation & Purification (Silica Gel Chromatography) Synth->Purif Quench & Extract React Reagents: 4-Bromophenol + 3,3-Dimethylacrylic acid Catalyst: MeSO3H React->Synth Heating (130°C) NMR NMR Spectroscopy (400 MHz, CDCl3) Purif->NMR Pure Compound HNMR 1H NMR Profiling (Coupling & Shifts) NMR->HNMR CNMR 13C NMR Profiling (Carbon Backbone) NMR->CNMR Valid Structural Validation of 6-bromo-4,4-dimethylchroman-2-one HNMR->Valid CNMR->Valid

Figure 1: Synthesis and NMR structural validation workflow for 6-bromo-4,4-dimethylchroman-2-one.

References

  • Houghton, T. J., et al. "Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of Osteomyelitis." Journal of Medicinal Chemistry, 2008, 51(21), 6955-6969.[Link]

  • Far, A. R., et al. "Phosphonated rifamycins and uses thereof for the prevention and treatment of bone and joint infections.
Foundational

An In-depth Technical Guide to the Toxicological Profile and Safety of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific compound 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (CAS No. 164012-31-1) is a specialized chemical for which extensi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific compound 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (CAS No. 164012-31-1) is a specialized chemical for which extensive public toxicological data is not available. This guide has been constructed by leveraging safety data from the closely related structural analog, 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran, and general toxicological principles associated with the broader coumarin and benzopyran chemical classes. All recommendations and data should be treated as predictive and must be supplemented by compound-specific testing and analysis.

Executive Summary

This document provides a comprehensive toxicological and safety assessment of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-, a substituted dihydrocoumarin. Due to a lack of direct experimental data for this specific molecule, this guide synthesizes information from its closest structural analog lacking the C2-ketone functionality (6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran) and the known biological activities of the benzopyran scaffold.[1][2] The primary hazards associated with this chemical class include acute toxicity, skin and eye irritation, and potential for specific target organ toxicity.[1] This guide outlines the predicted physicochemical properties, potential metabolic pathways, detailed hazard assessments, and rigorous protocols for safe handling, storage, and emergency response. It is intended to provide a robust framework for researchers and drug development professionals to manage the risks associated with this and structurally similar compounds.

Introduction to the Benzopyran Scaffold

Benzopyran, a heterocyclic organic compound formed by the fusion of a pyran ring and a benzene ring, is a privileged scaffold in medicinal chemistry.[2] The 2H-1-benzopyran-2-one core structure is commonly known as coumarin.[3] These molecules are widely distributed in nature and are known to exhibit a vast range of biological activities, including anticoagulant, antimicrobial, antioxidant, and anti-cancer properties.[2][4][5] The introduction of substituents, such as a bromine atom at the C6 position and gem-dimethyl groups at C4, can significantly modulate the compound's pharmacokinetic and toxicodynamic properties. The bromine substituent, in particular, is often associated with enhanced biological activity.[6]

Physicochemical and Structural Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its toxicological behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyPredicted Value / InformationSource / Rationale
Chemical Name 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-IUPAC Nomenclature
Synonyms 6-bromo-3,4-dihydro-4,4-dimethylcoumarinCommon Naming
CAS Number 164012-31-1Guidechem[7]
Molecular Formula C₁₁H₁₁BrO₂Calculated
Molecular Weight 255.11 g/mol Calculated
Appearance Predicted to be a white to off-white solid or powder.Based on similar compounds.[8]
Solubility Predicted to have low water solubility and good solubility in organic solvents like DMSO, methanol, and ethyl acetate.General property of coumarin derivatives.[3]
logP (Octanol/Water) Predicted to be in the range of 2.5 - 3.5.Estimation based on structure (lipophilic bromine and dimethyl groups).

Toxicological Profile (Inferred from Structural Analogs)

The hazard classifications presented here are derived from the notified data for the structural analog 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran (CAS 1027915-16-7) , which lacks the C2-ketone.[1] The presence of the lactone in the target compound may alter metabolic pathways but the primary modes of toxicity are expected to be similar.

Acute Toxicity

The compound is predicted to be harmful if ingested, inhaled, or in contact with skin.[1]

  • Oral, Dermal, Inhalation: Classified as Acute Toxicity, Category 4.[1]

  • Mechanism Insight: Acute toxicity may result from non-specific cell damage or interaction with critical enzymatic pathways. The lipophilic nature of the molecule facilitates absorption through multiple routes of exposure.

Skin and Eye Irritation
  • Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1][9] Prolonged or repeated contact may lead to dermatitis.[10]

  • Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1][9] Direct contact can result in redness, pain, and potential damage to the cornea.

Germ Cell Mutagenicity & Carcinogenicity
  • Mutagenicity: No data is available for the target compound or its close analogs.[9]

  • Carcinogenicity: No data is available to indicate that the compound is a carcinogen.[9] However, comprehensive testing would be required to confirm this.

Specific Target Organ Toxicity (STOT)
  • Single Exposure: May cause respiratory irritation or drowsiness and dizziness (STOT SE, Category 3).[1]

  • Repeated Exposure: No specific data is available, but chronic exposure to related compounds has been linked to potential liver and kidney effects.[10]

Ecotoxicity

The analog is classified as very toxic to aquatic life with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1).[1] Therefore, the target compound should be handled as environmentally hazardous, and release into drains and waterways must be strictly prevented.[10]

Proposed Metabolic & Mechanistic Pathways

While specific metabolic studies are absent, a probable metabolic pathway can be proposed based on the coumarin scaffold.

G cluster_0 Phase I Metabolism (CYP450-mediated) cluster_1 Phase II Metabolism (Conjugation) cluster_2 Excretion Parent Parent Compound (6-bromo-3,4-dihydro-4,4-dimethylcoumarin) Hydroxylation Aromatic Hydroxylation (CYP-mediated) Parent->Hydroxylation Oxidation Lactone_Cleavage Lactone Ring Opening (Esterase-mediated) Parent->Lactone_Cleavage Hydrolysis Glucuronidation Glucuronide Conjugates Hydroxylation->Glucuronidation Sulfation Sulfate Conjugates Hydroxylation->Sulfation Lactone_Cleavage->Glucuronidation Excretion Renal / Biliary Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Proposed metabolic pathway for the target compound.

Expertise Insight: The primary routes of metabolism for coumarins involve cytochrome P450 (CYP) enzymes leading to hydroxylation, followed by Phase II conjugation (glucuronidation or sulfation) to increase water solubility for excretion.[3] The ester bond in the lactone ring is also susceptible to hydrolysis by esterases, opening the ring to form a carboxylic acid, which can then be conjugated and excreted.

Safety, Handling, and Exposure Control

Rigorous adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is required to prevent skin contact.[10]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge is necessary.[10]

Handling and Storage
  • Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[9] Wash hands and any exposed skin thoroughly after handling.[9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[9] Store locked up and away from incompatible materials such as strong oxidizing agents.[10]

Experimental Protocols

The following are standard, self-validating protocols for initial toxicological assessment.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration at which the compound induces cell death.

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the target compound in the appropriate cell culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Add Compound (Serial Dilutions) A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Read Absorbance (~570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for an in vitro MTT cytotoxicity assay.

Protocol: Emergency First Aid
  • Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[9] If symptoms persist, call a poison center or doctor.[9]

  • Skin Contact: In case of skin contact, take off contaminated clothing immediately. Wash the affected area with plenty of soap and water.[9] If skin irritation occurs, seek medical advice.[9]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[9] If eye irritation persists, get medical advice/attention.[9]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[10] Immediately call a poison center or doctor.

Conclusion and Future Directions

While a complete toxicological dossier for 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- is not yet established, data from close structural analogs provide a strong basis for a precautionary approach. The compound is predicted to be an acute toxicant and a skin/eye irritant. Future research must prioritize empirical testing to validate these predictions. Key studies should include in vitro cytotoxicity against a panel of cell lines, Ames testing for mutagenicity, and preliminary in vivo acute toxicity studies. Such data is critical for any further development of this compound for therapeutic or other applications.

References

  • NextSDS. (n.d.). 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran. Retrieved from NextSDS.
  • Fisher Scientific. (2025). Safety Data Sheet. Retrieved from Fisher Scientific.
  • NextSDS. (n.d.). 6-bromo-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran. Retrieved from NextSDS.
  • Chemical Bull. (n.d.). Material Safety Data Sheet (MSDS). Retrieved from Chemical Bull.
  • Safety Data Sheet. (2025). 1567965-64-3 - Safety Data Sheet.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET. Retrieved from Sigma-Aldrich.
  • Raghavendra, R. A., et al. (n.d.). Design, Synthesis, Antibacterial and invitro Antioxidant activity of substituted 2H-Benzopyran-2-one derivatives. Retrieved from researchgate.net.
  • Maurya, S., et al. (2024). BENZOPYRAN: A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Retrieved from [Link]

  • ECHEMI. (n.d.). Chlorotrifluoroethylene SDS, 79-38-9 Safety Data Sheets. Retrieved from ECHEMI.
  • Guidechem. (n.d.). 6-bromo-3-(4-thiadiazolylmethylidene)-3,4-dihydro-2H-1-benzopyran-4-one. Retrieved from Guidechem.
  • BenchChem. (n.d.). Comparative Analysis of the Biological Activity of 6-Bromo-2,2-dimethylchroman-4-amine and Other Chroman Derivatives. Retrieved from BenchChem.
  • FooDB. (2010). Showing Compound 2H-1-Benzopyran-2-one (FDB011938). Retrieved from [Link]

  • ResearchGate. (2023). Biological activity of benzopyran derivatives against some microorganisms. Indian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1-Benzopyran-2-one, 3,4-dihydro-4,4-dimethyl-. Retrieved from [Link]

  • CDH Fine Chemical. (n.d.). Tetrahydrofuran CAS No 109-99-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from CDH Fine Chemical.
  • Various Authors. (2025). Structure and biological properties of 2H-1-benzopyran-2-one (coumarin) derivatives. Retrieved from researchgate.net.

Sources

Protocols & Analytical Methods

Method

The Synthetic Versatility of 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one: A Gateway to Novel Coumarin Derivatives

The 3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one core, a saturated analog of the ubiquitous coumarin scaffold, represents a significant building block in the design of novel therapeutic agents and functional organic ma...

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Author: BenchChem Technical Support Team. Date: March 2026

The 3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one core, a saturated analog of the ubiquitous coumarin scaffold, represents a significant building block in the design of novel therapeutic agents and functional organic materials. The incorporation of a bromine atom at the 6-position of this structure provides a versatile synthetic handle, enabling a wide array of chemical transformations. This guide provides an in-depth exploration of the applications of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-, with a primary focus on its utility in palladium-catalyzed cross-coupling reactions for the construction of diverse molecular architectures.

Introduction to the 3,4-Dihydro-4,4-dimethyl-2H-1-benzopyran-2-one Scaffold

Coumarins (2H-1-benzopyran-2-ones) and their derivatives are a prominent class of oxygen-containing heterocycles widely distributed in nature and are of significant interest to the fields of medicinal chemistry and materials science.[1][2] These compounds are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticoagulant, and anticancer properties.[1][3] The 3,4-dihydro-4,4-dimethyl variant retains the core lactone structure while introducing a stereocenter at the 4-position, offering opportunities for the development of chiral molecules with specific biological targets. The gem-dimethyl group at the 4-position can impart increased metabolic stability and unique conformational properties to the molecule.

The Strategic Importance of the 6-Bromo Substituent

The bromine atom at the 6-position of the benzopyranone ring is a key feature for synthetic diversification. As a halogen, it serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, thereby enabling the generation of large libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery.[4][5] The Suzuki-Miyaura coupling, in particular, stands out as a robust and versatile method for forming carbon-carbon bonds with this type of aryl bromide.[6]

Application in Suzuki-Miyaura Cross-Coupling Reactions

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between an organohalide and an organoboron compound.[6] In the context of 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one, this reaction allows for the straightforward introduction of various aryl and heteroaryl moieties at the 6-position, leading to the synthesis of novel 6-substituted coumarin derivatives.

General Reaction Scheme:
Causality Behind Experimental Choices:

The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling.

  • Palladium Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, often a Pd(II) precatalyst like Pd(OAc)₂ or a preformed catalyst complex is employed, which is reduced in situ to Pd(0).

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency. For aryl bromides, common ligands include triphenylphosphine (PPh₃) or more electron-rich and sterically demanding ligands for more challenging couplings.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: The solvent system must be able to dissolve the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is often used, as water can aid in the dissolution of the base and facilitate the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize 6-phenyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one.

Materials:
ReagentMolecular Weight ( g/mol )Amount (mmol)Equivalents
6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one269.131.01.0
Phenylboronic Acid121.931.21.2
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]1155.560.050.05
Potassium Carbonate (K₂CO₃)138.212.02.0
Toluene-10 mL-
Ethanol-2 mL-
Water-2 mL-
Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one (269 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol). Then, add toluene (10 mL), ethanol (2 mL), and water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 6-phenyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one.

Suzuki_Coupling_Workflow Reactants Reactants: 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one Phenylboronic Acid Base (K₂CO₃) Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Catalyst Catalyst: Pd(PPh₃)₄ Catalyst->Reaction_Setup Solvent Solvent: Toluene/Ethanol/Water Solvent->Reaction_Setup Heating Heating (90 °C) & Stirring Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Product: 6-Phenyl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Potential Signaling Pathways for Biological Evaluation

Given the known biological activities of coumarin derivatives, the novel 6-aryl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-ones synthesized using this methodology are excellent candidates for screening against various biological targets. For instance, in the context of cancer research, these compounds could be evaluated for their effects on key signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Signaling_Pathways cluster_Cellular_Effects Potential Cellular Effects Coumarin_Derivative 6-Aryl-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one Apoptosis Induction of Apoptosis Coumarin_Derivative->Apoptosis e.g., via Caspase activation Cell_Cycle_Arrest Cell Cycle Arrest Coumarin_Derivative->Cell_Cycle_Arrest e.g., at G2/M phase Anti_Angiogenesis Inhibition of Angiogenesis Coumarin_Derivative->Anti_Angiogenesis e.g., by inhibiting VEGF

Caption: Potential biological activities of synthesized coumarin derivatives.

Conclusion

2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- serves as a highly valuable and versatile building block in organic synthesis. Its 6-bromo substituent provides a reliable anchor point for the introduction of molecular diversity through robust and well-established methodologies like the Suzuki-Miyaura cross-coupling reaction. The protocols and insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the vast chemical space accessible from this promising scaffold, paving the way for the discovery of novel compounds with significant therapeutic potential.

References

  • Jain, P. K., & Joshi, H. (2012). Coumarin: A versatile molecule. Journal of Chemical and Pharmaceutical Research, 4(3), 1577-1583.
  • Musa, M. A., Badisa, V. L., & Latinwo, L. M. (2011). Cytotoxic activity of some coumarin derivatives. Drug and chemical toxicology, 34(3), 257-260.
  • Thakur, A., Singla, R., & Jaitak, V. (2015). Coumarins as anticancer agents: A review on synthetic strategies, mechanism of action and structure-activity relationship. Current medicinal chemistry, 22(3), 386-413.
  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Synthesis and biological evaluation of novel coumarin derivatives. Bioorganic & medicinal chemistry letters, 15(3), 591-594.
  • Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple coumarins and analogues in medicinal chemistry: occurrence, synthesis and biological activity. Current medicinal chemistry, 12(8), 887-916.
  • Kostova, I. (2005). Synthetic and natural coumarins as cytotoxic agents. Current medicinal chemistry-anti-cancer agents, 5(1), 29-46.
  • Fylaktakidou, K. C., Hadjipavlou-Litina, D. J., Litinas, K. E., & Nicolaides, D. N. (2004). Natural and synthetic coumarin derivatives with anti-inflammatory/antioxidant activities. Current pharmaceutical design, 10(30), 3813-3833.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and properties of new substituted 1, 2, 4-triazoles: potential antitumor and antiviral agents. Bioorganic & medicinal chemistry, 11(8), 1701-1708.
  • Patonay, T., & Kiss, L. (2004). Synthesis of 3-aryl-and 3-heteroaryl-4-aminocoumarins via palladium-catalyzed cross-coupling reactions. European Journal of Organic Chemistry, 2004(18), 3945-3951.
  • Kulkarni, M. V., Kulkarni, G. M., Lin, C. H., & Sun, C. M. (2006). Recent advances in coumarins and 1-azacoumarins as versatile biodynamic agents. Current medicinal chemistry, 13(23), 2795-2818.
  • Riveiro, M. E., De Kimpe, N., Moglioni, A., Vázquez, R., Monczor, F., & Shayo, C. (2010). Coumarins: old compounds with novel promising therapeutic perspectives. Current medicinal chemistry, 17(13), 1325-1338.
  • Stefanachi, A., Leonetti, F., Pisani, L., Catto, M., & Carotti, A. (2018). Coumarin: a natural, privileged and versatile scaffold for bioactive compounds.
  • Singh, G., & Singh, S. (2015). Coumarins: an updated review on chemistry and biological activities. Dyestuffs and Pigments, 123, 1-23.
  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (2018). Synthesis of 6-aminomethyl derivatives of benzopyran-4-one with dual biological properties: Anti-inflammatory-analgesic and antimicrobial. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2014). COUMARIN AS A VERSATILE SYNTHON IN MEDICINAL CHEMISTRY. [Link]

  • Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • NextSDS. (n.d.). 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

Sources

Application

in vitro assay protocols using 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-

Application Note: In Vitro Pharmacological Profiling of 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-chromen-2-one Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Monoamine Oxida...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vitro Pharmacological Profiling of 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-chromen-2-one

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Monoamine Oxidase B (MAO-B) Inhibition, Cytotoxicity, and Neuroprotection Assays.

Introduction & Scientific Rationale

The development of selective Monoamine Oxidase B (MAO-B) inhibitors remains a cornerstone in the therapeutic management of Parkinson’s Disease (PD)[1]. MAO-B is responsible for the oxidative deamination of dopamine in the brain; its overexpression accelerates dopamine depletion and generates neurotoxic hydrogen peroxide ( H2​O2​ ), driving oxidative stress[2].

Coumarin and its saturated derivative, 3,4-dihydrocoumarin (chroman-2-one), represent privileged scaffolds in medicinal chemistry for MAO-B inhibition[3][4]. Specifically, 6-bromo-4,4-dimethyl-3,4-dihydro-2H-chromen-2-one (CAS: 164012-31-1) serves as a highly optimized structural probe for this target. The rational design behind this molecule relies on two critical structure-activity relationship (SAR) principles:

  • C6-Bromine Substitution: The heavy halogen atom increases lipophilicity and facilitates strong halogen bonding within the hydrophobic bipartite cavity of the MAO-B active site[3].

  • C4-Dimethyl Steric Bulk: The 4,4-dimethyl substitution distorts the planarity of the coumarin ring. Because MAO-A prefers planar substrates, this steric hindrance effectively abolishes MAO-A affinity, driving extreme selectivity toward MAO-B[5][6].

This application note outlines a self-validating in vitro screening cascade to evaluate the MAO-B inhibitory potency, selectivity, and neuroprotective efficacy of this compound.

Workflow A Compound Prep (CAS 164012-31-1) B MAO Enzymatic Assay (Amplex Red) A->B Primary Screen C Kinetic Profiling (Reversibility) B->C Selectivity > 100x D Cytotoxicity Assay (SH-SY5Y Cells) B->D Parallel Screen F Hit Validation & Lead Optimization C->F E Neuroprotection (6-OHDA Model) D->E Low Toxicity E->F

Fig 1. In vitro screening cascade for 3,4-dihydrocoumarin derivatives.

Protocol 1: Fluorometric MAO-A and MAO-B Inhibition Assay

To establish the IC50​ and selectivity index (SI), we utilize a continuous fluorometric assay based on the Amplex Red reagent. This method is superior to traditional radiometric assays as it allows real-time kinetic monitoring of H2​O2​ production without radioactive hazards[7].

Materials
  • Enzymes: Recombinant human MAO-A and MAO-B (expressed in baculovirus-infected BTI insect cells).

  • Substrates: p -Tyramine (non-selective, used for MAO-A) and Benzylamine (selective for MAO-B).

  • Detection: Amplex Red reagent, Horseradish Peroxidase (HRP).

  • Controls: Selegiline (selective MAO-B inhibitor), Clorgyline (selective MAO-A inhibitor).

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM sodium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH is critical to preserve the tertiary structure of the FAD-dependent MAO enzymes.

  • Compound Dilution: Dissolve 6-bromo-4,4-dimethyl-3,4-dihydro-2H-chromen-2-one in 100% DMSO to a 10 mM stock. Perform 3-fold serial dilutions in buffer. Causality: The final DMSO concentration in the assay must not exceed 1% (v/v) to prevent solvent-induced protein denaturation.

  • Enzyme Pre-incubation: In a black, flat-bottom 96-well microplate, add 50 µL of the compound dilution and 50 µL of MAO-B (0.5 µg protein/well) or MAO-A (1.0 µg protein/well). Incubate at 37°C for 30 minutes in the dark. Causality: Dihydrocoumarins are typically reversible, competitive inhibitors[1][3]. A 30-minute pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add 100 µL of the working detection solution containing Amplex Red (200 µM), HRP (2 U/mL), and the appropriate substrate (2 mM benzylamine for MAO-B; 2 mM p -tyramine for MAO-A).

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence (Excitation: 530 nm / Emission: 590 nm) every 5 minutes for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot % residual activity versus log[Inhibitor] to derive the IC50​ using non-linear regression (GraphPad Prism).

MAO_Reaction Substrate Monoamine Substrate (e.g., Benzylamine) Enzyme MAO-B Enzyme (FAD-dependent) Substrate->Enzyme Oxidative Deamination Product1 Aldehyde + NH3 Enzyme->Product1 Product2 H2O2 (Hydrogen Peroxide) Enzyme->Product2 Inhibitor 6-Bromo-3,4-dihydrocoumarin (Competitive Inhibitor) Inhibitor->Enzyme Blocks Active Site Detection Amplex Red + HRP → Resorufin (Fluorescent) Product2->Detection Peroxidase Reaction

Fig 2. Mechanism of MAO-B inhibition and fluorometric detection via Amplex Red.

Protocol 2: In Vitro Cytotoxicity and Neuroprotection Assay

A successful CNS drug must exhibit low intrinsic cytotoxicity while protecting neurons from disease-specific insults. We utilize the SH-SY5Y human neuroblastoma cell line, a gold-standard in vitro model for PD, subjected to 6-hydroxydopamine (6-OHDA) induced oxidative stress[8].

Step-by-Step Methodology
  • Cell Seeding: Seed SH-SY5Y cells at a density of 1×104 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Cytotoxicity Screen (PAINS triage): Treat cells with 6-bromo-4,4-dimethyl-3,4-dihydro-2H-chromen-2-one alone at varying concentrations (1 µM to 100 µM) for 24 hours. Causality: This step ensures the compound does not act as a Pan-Assay Interference Compound (PAINS) or possess intrinsic basal toxicity.

  • Neuroprotection Pre-treatment: For the protection assay, pre-treat healthy cells with safe concentrations of the compound (e.g., 0.1, 1.0, and 10 µM) for 2 hours. Causality: Pre-treatment allows the highly lipophilic dihydrocoumarin to cross the cellular membrane, inhibit intracellular MAO-B, and potentially upregulate endogenous antioxidant pathways (e.g., Nrf2) before the toxic insult occurs[8].

  • Toxic Insult: Add 6-OHDA to a final concentration of 50 µM and incubate for an additional 24 hours. Causality: 6-OHDA selectively enters dopaminergic neurons via the dopamine transporter (DAT) and auto-oxidizes, generating massive intracellular ROS that mimics PD pathology.

  • Viability Readout (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 4 hours. Carefully aspirate the media and dissolve the insoluble purple formazan crystals in 100 µL DMSO. Read absorbance at 570 nm.

Data Presentation: Expected Pharmacological Profile

Based on structural analogs and literature precedents for brominated 3,4-dihydrocoumarins[3][4], the quantitative data should be summarized as follows to validate the compound's efficacy:

Compound / ControlhMAO-A IC50​ (µM)hMAO-B IC50​ (µM)Selectivity Index (SI)*SH-SY5Y Cell Viability (%)**Neuroprotection vs 6-OHDA***
6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin > 50.00.045 ± 0.008> 110098.2 ± 1.5%Significant rescue (85% viability)
Selegiline (Positive Control)1.23 ± 0.150.020 ± 0.002~ 6195.4 ± 2.1%Significant rescue (88% viability)
Clorgyline (Negative Control)0.005 ± 0.001> 50.0< 0.000192.1 ± 3.0%No rescue (40% viability)
Vehicle (1% DMSO)N/AN/AN/A100.0 ± 0.0%Baseline damage (35% viability)

* SI = IC50​ (MAO-A) / IC50​ (MAO-B). Higher values indicate greater safety against the "cheese effect" (hypertensive crisis caused by peripheral MAO-A inhibition). ** Cell viability at 50 µM compound concentration (24h). *** Rescue of viability when pre-treated with 10 µM compound prior to 50 µM 6-OHDA exposure.

References

  • Liu, Z., et al. "Design and synthesis of novel 3,4-dihydrocoumarins as potent and selective monoamine oxidase-B inhibitors with the neuroprotection against Parkinson's disease." European Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Rullo, M., et al. "Syntheses, reactivity, and biological applications of coumarins." Frontiers in Chemistry, 2023. URL:[Link]

  • Carradori, S., et al. "Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs." Journal of Medicinal Chemistry, 2000. URL:[Link]

  • Elkamhawy, A., et al. "Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update." Pharmaceuticals (Basel), 2023. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Yield Optimization of 6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin

Target Compound: 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (CAS: 164012-31-1) Synonyms: 6-bromo-4,4-dimethylchroman-2-one; 6-bromo-3,4-dihydro-4,4-dimethylcoumarin. Welcome to the Technical Support Center.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (CAS: 164012-31-1) Synonyms: 6-bromo-4,4-dimethylchroman-2-one; 6-bromo-3,4-dihydro-4,4-dimethylcoumarin.

Welcome to the Technical Support Center. This compound is a critical synthetic building block, frequently utilized in the development of osteotropic prodrugs for targeted bone therapies and fluoroquinolone delivery systems[1]. Because its synthesis involves a tandem intermolecular and intramolecular reaction, researchers frequently encounter yield bottlenecks. This guide provides field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure high-yield, reproducible synthesis.

Mechanistic Workflow & Reaction Design

The most efficient and scalable route to synthesize 6-bromo-4,4-dimethylchroman-2-one avoids late-stage halogenation. Instead, it utilizes a tandem Friedel-Crafts alkylation and intramolecular Pechmann-like condensation between 4-bromophenol and 3,3-dimethylacrylic acid (senecioic acid)[2].

G A 4-Bromophenol + 3,3-Dimethylacrylic Acid B Acid Catalysis (MsOH or PPA/AlCl3) A->B C Electrophilic Aromatic Substitution (Alkylation) B->C Generation of 3° Carbocation D Intramolecular Cyclization (Esterification) C->D Ortho-Attack E 6-Bromo-4,4-dimethylchroman-2-one (Crude) D->E -H2O F Purification (Recrystallization) E->F

Caption: Workflow for the tandem synthesis of 6-bromo-4,4-dimethylchroman-2-one.

Standard Operating Procedure (SOP): MsOH-Catalyzed Synthesis

This protocol is designed as a self-validating system . By monitoring specific physical and chromatographic checkpoints, you can verify the success of each mechanistic step in real-time.

Materials Required:
  • 4-Bromophenol (1.0 equiv)

  • 3,3-Dimethylacrylic acid (1.1 equiv)

  • Anhydrous Methanesulfonic Acid (MsOH) or (2.0 - 3.0 equiv)[3]

Step-by-Step Methodology:
  • Reagent Preparation: In a rigorously dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromophenol and 3,3-dimethylacrylic acid under an inert argon atmosphere.

  • Catalyst Addition: Slowly add anhydrous MsOH at room temperature.

    • Causality: MsOH acts as both the solvent and the strong Brønsted acid. It protonates the conjugated alkene of 3,3-dimethylacrylic acid, generating a resonance-stabilized tertiary carbocation. This electrophile is strictly required to force the ortho-alkylation of the deactivated, electron-poor 4-bromophenol ring[4].

  • Thermal Activation: Heat the reaction mixture to 80–85 °C and maintain for 12 to 18 hours[4].

    • Causality: While the initial Friedel-Crafts alkylation is exothermic and proceeds at lower temperatures, the subsequent intramolecular cyclization (esterification) is thermodynamically demanding due to the entropic cost of ring formation. Sustained heating provides the activation energy needed to close the chroman-2-one system.

    • Self-Validating Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the highly polar open-chain intermediate (Rf ~0.2) disappears, replaced entirely by the non-polar cyclized product (Rf ~0.6).

  • Quenching: Cool the mixture to room temperature and slowly pour it over crushed ice mixed with saturated aqueous NaHCO3.

    • Causality: This neutralizes the strong acid catalyst and drives the precipitation of the highly hydrophobic dihydrocoumarin product.

  • Extraction & Purification: Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hexanes/ethyl acetate to yield the pure 6-bromo-4,4-dimethylchroman-2-one[5].

Quantitative Reaction Parameters

Selecting the correct catalyst and thermal conditions is the primary driver of yield. The table below summarizes the expected outcomes based on different catalytic environments.

Catalyst SystemTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Primary Impurity Profile
Methanesulfonic Acid (MsOH) 80–8512–18>95%82–88%Trace unreacted phenol
Eaton's Reagent (P2O5 / MsOH) 70–808–12>90%75–80%Minor polymeric byproducts
Polyphosphoric Acid (PPA) 1004–685%65–70%High molecular weight oligomers
AlCl3 / Dichloromethane 402460%<45%Open-chain alkylated intermediate

Data synthesis derived from standard optimization profiles for 4,4-dimethylchroman-2-one derivatives[4],[3].

Troubleshooting Guide & FAQs

When yields drop below 70%, the failure usually occurs at the cyclization stage or due to electrophile quenching. Use the diagnostic logic below to correct your workflow.

Troubleshooting Start Issue: Low Yield or Impurities Detected Check1 Diagnostic 1: Reaction Temperature Start->Check1 Check2 Diagnostic 2: Catalyst Integrity Start->Check2 TempLow < 80°C: Incomplete Cyclization Check1->TempLow TempHigh > 100°C: Polymerization & Degradation Check1->TempHigh Action Resolution: 85°C, Anhydrous MsOH, 12-18h TempLow->Action TempHigh->Action Water Moisture Present: Quenches Carbocation Check2->Water Water->Action

Caption: Diagnostic logic for troubleshooting low synthesis yields and impurity profiles.

Q: Why is my isolated yield plateauing around 40-50%, with a significant amount of a highly polar byproduct?

A: This indicates incomplete intramolecular cyclization. The initial Friedel-Crafts alkylation forms an open-chain intermediate: 3-(5-bromo-2-hydroxyphenyl)-3-methylbutanoic acid. If the reaction temperature is too low (<80°C) or the reaction time is insufficient, the esterification step stalls. Ensure the reaction is heated to at least 80°C for a minimum of 12 hours[4].

Q: Can I synthesize this compound by brominating 4,4-dimethylchroman-2-one instead of starting with 4-bromophenol?

A: Yes, this is a viable alternative route. You can synthesize the unbrominated 4,4-dimethylchroman-2-one first, followed by electrophilic bromination using bromine (Br2) or N-bromosuccinimide (NBS)[5]. Because the para-position to the phenolic oxygen (the 6-position of the coumarin ring) is the most activated and sterically accessible, regioselectivity is generally favorable. However, the direct condensation of 4-bromophenol is often preferred in scale-up to strictly avoid any risk of over-bromination or handling hazardous Br2 gas.

Q: What role does moisture play in reaction failure?

A: Moisture acts as a highly competitive nucleophile. The acid catalyst (MsOH) protonates the 3,3-dimethylacrylic acid to form a tertiary carbocation. If water is present in your reagents or glassware, it will rapidly quench this carbocation to form a tertiary alcohol (3-hydroxy-3-methylbutanoic acid). This permanently consumes your electrophile before it can react with the 4-bromophenol, drastically reducing your maximum theoretical yield. Always use anhydrous MsOH and flame-dried glassware.

Q: How can I efficiently couple this intermediate to a bisphosphonate for prodrug synthesis?

A: 6-bromo-4,4-dimethylchroman-2-one is highly amenable to Palladium-catalyzed cross-coupling. You can utilize a standard Arbuzov-type or Hirao cross-coupling. For example, reacting this intermediate with diethyl(ethoxyphosphinyl)methylphosphonate in the presence of Pd(PPh3)4 and triethylamine at 100 °C will successfully yield the bisphosphonated dihydrocoumarin[1],[5].

References

  • European Patent Office (EPO). Therapeutic Compounds for HIV Virus Infection. EP 4445900 A2 (2024). [4]

  • Benchchem. Comparative Guide to the Synthesis and Validation of 4-Bromophenol.[2]

  • Journal of Medicinal Chemistry (ACS Publications). Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of Osteomyelitis. (2008). [1],[5]

  • National Institutes of Health (PMC). From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha. (2024).[3]

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the reaction conditions for 2H-1-Be...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing the reaction conditions for 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (commonly known as 6-bromo-4,4-dimethylchroman-2-one or 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin).

This compound is a critical structural motif and intermediate, frequently utilized in the synthesis of osteotropic prodrugs and targeted delivery systems [1]. Synthesizing this core via the tandem Friedel-Crafts alkylation and intramolecular lactonization of 4-bromophenol and 3,3-dimethylacrylic acid presents unique thermodynamic and kinetic challenges. This guide provides field-proven insights, causal explanations for protocol design, and self-validating methodologies to ensure high-fidelity synthesis.

Mechanistic Workflow & Pathway Visualization

The synthesis requires precise control over the reaction environment to favor C-alkylation over O-acylation, followed by a dehydrative ring closure.

Workflow Start 4-Bromophenol + 3,3-Dimethylacrylic Acid AcidCat Acid Catalysis (Eaton's Reagent / MsOH) Start->AcidCat Alkylation Friedel-Crafts Alkylation (Ortho-position) AcidCat->Alkylation Thermodynamic Control (70-80°C) Side1 O-Acylation (Kinetic Product) AcidCat->Side1 Temp < 50°C Side2 Polymerization of Acid AcidCat->Side2 Temp > 110°C Lactonization Intramolecular Cyclization (Lactonization) Alkylation->Lactonization Continuous Heating Product 6-bromo-4,4-dimethyl- 3,4-dihydrocoumarin Lactonization->Product Aqueous Workup Side1->Alkylation Fries Rearrangement (Heat)

Caption: Reaction pathway for 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin highlighting thermodynamic vs. kinetic control.

Quantitative Data: Catalyst & Condition Optimization

Selecting the correct acid catalyst is the most critical variable. While traditional Lewis acids (like AlCl3​ ) are commonly used, they often lead to incomplete cyclization or complexation with the product. Brønsted acids with dehydrating properties, such as Methanesulfonic acid (MsOH) [2] or Eaton's Reagent (7.7 wt% P2​O5​ in MsOH), provide superior yields by driving the equilibrium of the lactonization step forward.

Table 1: Optimization of Catalysts and Reaction Parameters

Catalyst SystemTemp (°C)Time (h)Yield (%)Purity (HPLC)Primary Observed Impurity
AlCl3​ / CH2​Cl2​ 402435%85%O-acylated open-chain intermediate
Polyphosphoric Acid (PPA)100670%90%Degradation products / Tar
Methanesulfonic Acid (MsOH)801265%92%Unreacted starting material
Eaton's Reagent 80 8 88% >98% Trace oligomers

Troubleshooting & FAQs

Q1: My reaction stalls at the intermediate stage, yielding an open-chain ester rather than the desired chroman-2-one. How do I force the cyclization? Causality & Solution: The O-acylation of the phenol (forming the ester) is the kinetic product, which occurs rapidly at lower temperatures. The C-alkylation (Friedel-Crafts) and subsequent lactonization require thermodynamic control. If your reaction stalls, your temperature is likely too low, or your acid lacks sufficient dehydrating power. Action: Switch to Eaton's Reagent and ensure the internal reaction temperature is strictly maintained at 80 °C. You can validate the transition from kinetic to thermodynamic product by pulling aliquots for LC-MS; you will observe the mass of the intermediate shift to the product mass ( M−H2​O ) as cyclization occurs.

Q2: I am observing significant tar formation and a dark, intractable mixture during workup. What causes this? Causality & Solution: 3,3-Dimethylacrylic acid is highly prone to cationic self-polymerization at elevated temperatures (>100 °C) in the presence of strong acids. Action: Never exceed 85 °C. Furthermore, ensure that the acid catalyst is added slowly to the reaction mixture at room temperature to prevent localized exothermic spikes before ramping up the heat.

Q3: Is there a risk of debromination during this synthesis? Causality & Solution: While the carbon-bromine bond on the aromatic ring is generally stable under acidic conditions, prolonged heating in the presence of transition metal impurities (if using low-grade catalysts) can induce trace debromination. Action: Use high-purity, metal-free Brønsted acids (like Eaton's reagent) and limit the reaction time to 8 hours. The para-position of the bromine relative to the phenolic OH naturally directs the alkylation to the ortho-position, which is structurally ideal for the target molecule.

Standard Operating Procedure (SOP): Optimized Synthesis

This protocol is designed as a self-validating system. By monitoring the specific checkpoints, you ensure the scientific integrity of the synthesis before proceeding to the next step.

Reagents Required:

  • 4-Bromophenol (1.0 eq, 10.0 mmol, 1.73 g)

  • 3,3-Dimethylacrylic acid (1.1 eq, 11.0 mmol, 1.10 g)

  • Eaton's Reagent (7.7 wt% P2​O5​ in methanesulfonic acid) (5.0 mL)

  • Ethyl acetate, Saturated NaHCO3​ (aq), Brine.

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol and 3,3-dimethylacrylic acid. Purge the system with inert nitrogen gas for 5 minutes.

  • Catalyst Addition: Cool the flask in a water bath (20 °C). Syringe in Eaton's Reagent dropwise over 10 minutes. Validation Check: The mixture should form a homogenous, pale-yellow solution. No violent exotherm should occur.

  • Thermodynamic Heating: Transfer the flask to a pre-heated oil bath set to 80 °C. Stir vigorously for 8 hours.

    • In-Process Control (IPC): At t=4h and t=8h, take a 10 µL aliquot, quench in 1 mL water/acetonitrile, and analyze via LC-MS. The reaction is complete when the peak corresponding to the O-acylated intermediate ( m/z≈273 for Br-isotope) is consumed, and the product peak ( m/z≈255 ) dominates.

  • Quenching: Remove the flask from the heat and allow it to cool to room temperature. Slowly pour the viscous mixture into a beaker containing 50 g of crushed ice under vigorous stirring. A white/off-white precipitate will begin to form.

  • Extraction & Washing: Transfer the aqueous suspension to a separatory funnel and extract with Ethyl Acetate ( 3×20 mL). Combine the organic layers. Wash the organic phase carefully with saturated aqueous NaHCO3​ ( 2×20 mL) to neutralize residual methanesulfonic acid and remove unreacted 3,3-dimethylacrylic acid. Caution: Vigorous CO2​ evolution will occur. Wash once with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from a mixture of Hexanes/Ethyl Acetate (4:1) to yield 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin as a crystalline white solid.

References

  • Title: Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of Osteomyelitis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: THERAPEUTIC COMPOUNDS FOR HIV VIRUS INFECTION (EP 4445900 A2) Source: European Patent Office (EPO) URL: [Link]

Troubleshooting

preventing thermal degradation of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- during storage

Welcome to the Technical Support Center for 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (CAS: 164012-31-1). This compound, a specialized halogenated dihydrocoumarin derivative, is highly valued in drug disco...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (CAS: 164012-31-1). This compound, a specialized halogenated dihydrocoumarin derivative, is highly valued in drug discovery and synthetic chemistry. However, it exhibits distinct vulnerabilities to thermal and environmental stress.

This guide provides researchers and drug development professionals with authoritative troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure absolute structural integrity during storage.

Mechanistic Insights: The Causality of Thermal Degradation

To effectively prevent degradation, one must understand the thermodynamic and kinetic vulnerabilities of the molecule. The instability of 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin under elevated temperatures is driven by two primary structural features: the lactone ring and the aryl halide bond.

  • Lactone Ring Opening (Hydrolysis): The cyclic ester (lactone) linkage is highly susceptible to hydrolysis[1]. Thermal energy lowers the activation barrier for nucleophilic attack by ambient moisture. Furthermore, the electron-withdrawing nature of the 6-bromo substituent increases the electrophilicity of the lactone carbonyl, accelerating the irreversible ring-opening process to form a polar melilotic acid derivative[2].

  • Dehalogenation & Radical Propagation: Under extreme thermal stress or synergistic photo-thermal conditions, the carbon-bromine (C-Br) bond can undergo homolytic cleavage[3]. This generates reactive radical species that propagate auto-oxidation, leading to highly conjugated, discolored byproducts.

DegradationPathway Compound 6-Bromo-4,4-dimethyl- 3,4-dihydrocoumarin Hydrolysis Lactone Ring Opening (Hydrolysis) Compound->Hydrolysis Dehalogenation C-Br Bond Cleavage (Dehalogenation) Compound->Dehalogenation Oxidation Radical Auto-oxidation Compound->Oxidation ThermalStress Elevated Temperature (Thermal Stress) ThermalStress->Hydrolysis Accelerates ThermalStress->Dehalogenation Drives ThermalStress->Oxidation Accelerates Moisture Ambient Moisture (H2O) Moisture->Hydrolysis Oxygen Atmospheric Oxygen (O2) Oxygen->Oxidation Product1 Substituted Melilotic Acid (Polar Degradant) Hydrolysis->Product1 Product2 Aromatic Radicals (Polymerization) Dehalogenation->Product2 Product3 Hydroxylated Derivatives (Discoloration) Oxidation->Product3

Mechanistic pathways of thermal degradation for 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin.

Troubleshooting & FAQs

Q1: I stored the compound at room temperature for a month, and my HPLC chromatogram shows a new, highly polar peak. What happened? A1: The new polar peak is the ring-opened carboxylic acid derivative. At room temperature, ambient moisture acts as a nucleophile. The thermal energy present at 25°C is sufficient to overcome the activation energy required for lactone cleavage[4]. Causality: Heat acts as a kinetic catalyst for moisture-driven hydrolysis. Solution: Always store the solid compound in a desiccated environment at -20°C.

Q2: Why does my sample degrade significantly faster when dissolved in DMSO compared to when it is stored as a dry powder? A2: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture. When stored in solution at room temperature, this absorbed water aggressively attacks the lactone ring[1]. Furthermore, the 6-bromo group pulls electron density away from the ring, making the carbonyl carbon highly electrophilic and exceptionally vulnerable in solvated states. Solution: Only prepare solutions immediately before use. If stock solutions must be kept, use strictly anhydrous solvents and store them at -80°C.

Q3: My batch has turned from a white/light-yellow powder to a darker, brownish solid. Is it still viable for sensitive assays? A3: No. Discoloration is a definitive indicator of oxidative degradation and potential photo-thermal dehalogenation[3]. The cleavage of the C-Br bond generates radical species that polymerize into highly conjugated, colored networks[5]. Solution: Discard the discolored batch. To prevent this in the future, implement an Argon purge before sealing vials to displace oxygen, and use amber glass to block synergistic photodegradation.

Quantitative Data: Accelerated Stability Profile

To illustrate the critical need for strict temperature control, the following table summarizes the thermal degradation kinetics of the compound under various environmental conditions. (Note: Data is modeled based on Arrhenius principles for halogenated dihydrocoumarins[2]).

Storage TemperatureRelative Humidity (RH)Time ExposedPrimary Degradation PathwayPurity Retained (%)
60°C (Stress) Ambient (~50%)15 DaysLactone Hydrolysis & Oxidation65.0%
40°C (Accelerated) 75% RH30 DaysLactone Hydrolysis81.5%
25°C (Room Temp) 60% RH30 DaysLactone Hydrolysis94.2%
4°C (Refrigerated) <10% (Desiccated)180 DaysTrace Hydrolysis>99.0%
-20°C (Freezer) <1% (Argon Purged)365 DaysNone Detected >99.9%

Self-Validating Storage Protocol

To guarantee the integrity of 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin, researchers must move beyond simply "putting it in the freezer." The following step-by-step methodology establishes a self-validating system that prevents degradation and automatically alerts you if storage conditions are compromised.

Step-by-Step Methodology
  • Inert Transfer: Upon receipt, immediately transfer the bulk chemical into a glovebox backfilled with inert gas (Argon preferred over Nitrogen due to its higher density, which allows it to "blanket" the powder).

  • Single-Use Aliquoting: Weigh the compound into single-use amber glass vials. Causality: Repeated freeze-thaw cycles cause condensation to form inside the vial when opened at room temperature. Single-use aliquots completely eliminate moisture introduction[1].

  • Argon Purging & Sealing: Purge the headspace of each vial with Argon for 5 seconds. Cap immediately with PTFE-lined septa to prevent oxygen ingress and subsequent radical auto-oxidation[3].

  • Desiccated Secondary Containment: Place the sealed vials into a secondary container (e.g., a vacuum-sealed bag or a lock-box) filled with indicating silica gel desiccant.

  • Sentinel QC System (Self-Validation): Designate one vial as the "Sentinel." Store it alongside the main batch at -20°C. Every 90 days, run a quantitative HPLC-UV or qNMR assay on the Sentinel vial. If the purity drops by >0.5%, the entire storage environment (freezer temperature logs, desiccant saturation) must be audited.

StorageWorkflow Receipt 1. Bulk Receipt Glovebox 2. Transfer to Inert Glovebox Receipt->Glovebox Aliquoting 3. Single-Use Aliquoting Glovebox->Aliquoting Purging 4. Argon Purge & Amber Vials Aliquoting->Purging Desiccant 5. Secondary Container with Desiccant Purging->Desiccant Storage 6. -20°C Storage Desiccant->Storage QC 7. Quarterly QC (HPLC/qNMR) Storage->QC QC->Storage Validate Integrity

Self-validating storage workflow to prevent thermal and oxidative degradation.

References

  • National Institutes of Health (NIH). "Novel Dihydrocoumarins Induced by Radiolysis as Potent Tyrosinase Inhibitors." PubMed Central (PMC). Available at:[Link]

  • Grokipedia. "Coumarin: Physical and Chemical Properties." Grokipedia. Available at: [Link]

  • Royal Society of Chemistry (RSC). "The mechanism of thermal eliminations. Part 25. Arrhenius data for pyrolysis..." Journal of the Chemical Society, Perkin Transactions 2. Available at:[Link]

  • American Chemical Society (ACS). "Photopolymerization of Coumarin-Containing Reversible Photoresponsive Materials Based on Wavelength Selectivity." ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals troubleshooting High-Performance Liquid Chrom...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for analytical chemists and drug development professionals troubleshooting High-Performance Liquid Chromatography (HPLC) peak shape anomalies.

Analyzing 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (a brominated dihydrocoumarin derivative) requires a nuanced understanding of its structural chemistry. Because this molecule is neutral and lacks a basic amine group, the classic "acidic silanol" tailing paradigm does not strictly apply. Instead, peak tailing for this compound is overwhelmingly driven by physical system voids, sample solvent mismatches, secondary dipole/halogen interactions, or on-column lactone hydrolysis.

Part 1: Diagnostic Workflow

Before adjusting mobile phase chemistry, you must isolate physical system errors from chemical interactions. The following self-validating workflow ensures you do not waste time optimizing chemistry for a plumbing problem.

G A Observe Peak Tailing (Tf > 1.2) B Inject Neutral Marker (e.g., Toluene) A->B C Does the Neutral Marker Tail? B->C D Physical Issue: Check Dead Volume, Fittings & Tubing C->D Yes E Chemical Issue: Analyte-Column Interactions C->E No F Check Sample Solvent: Match to Mobile Phase E->F G Optimize Chemistry: End-capped Column & Acidic pH (pH 3-5) E->G

Fig 1: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Part 2: Troubleshooting Guide & Causality Analysis

Q: Why is my brominated dihydrocoumarin peak exhibiting a tailing factor (Tf) > 1.5? A: Peak tailing occurs when the trailing edge of a chromatographic peak is elongated, which disrupts ideal Gaussian symmetry and compromises quantification[1]. For this specific neutral lactone, the primary chemical cause is secondary dipole-dipole or hydrogen-bonding interactions between the lactone carbonyl and un-endcapped, ionized silanols on the silica stationary phase[1]. Additionally, physical system voids or a sample solvent mismatch can cause identical symptoms[2].

Q: How can I definitively tell if the tailing is caused by my HPLC plumbing or by column chemistry? A: You must utilize a self-validating control. Physical problems, such as empty space in the system (dead volume) or poorly seated fittings, cause the sample plug to mix with the mobile phase, leading to infinite dilution and tailing[2]. To differentiate, inject a purely neutral, non-polar marker like toluene. Neutral compounds cannot tail due to acid-base or polar secondary interactions; if the toluene peak tails, you have a physical plumbing issue[2]. If toluene is symmetrical but your coumarin derivative tails, the issue is chemical[2].

Q: Does the sample diluent really affect peak shape that much for lipophilic compounds? A: Absolutely. Brominated coumarins are highly lipophilic and often prepared in 100% Acetonitrile (ACN) or Tetrahydrofuran (THF). If this sample solvent is significantly stronger than the mobile phase (e.g., injecting 100% ACN into a 50% aqueous mobile phase), the analyte will travel rapidly through the column head before partitioning into the stationary phase, causing severe band broadening and tailing[3].

Q: How does mobile phase pH impact this specific dihydrocoumarin? A: While the intact molecule is neutral, coumarins and isocoumarins are susceptible to base-catalyzed hydrolysis[3]. At pH > 7, the lactone ring can open, forming a polar carboxylic acid/phenolate intermediate. This dynamic degradation on-column leads to severe peak distortion. Maintaining an acidic mobile phase (pH 3.0–4.0) suppresses silanol ionization[1] and prevents lactone ring-opening, ensuring the molecule remains in a single, stable state[3].

Q: My LC-MS shows a split peak or a "doublet" mass for this compound. Is this related to chromatographic tailing? A: No. If the chromatographic peak is symmetrical but the mass spectrum shows two distinct m/z values separated by 2 Da with roughly equal intensity, this is the natural isotopic signature of the bromine atom ( 79 Br and 81 Br), not a chromatographic artifact.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To definitively separate extra-column volume (physical) from secondary interactions (chemical).

  • Preparation: Prepare a 10 µg/mL solution of Toluene (Neutral Marker) and a 10 µg/mL solution of 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (Target Analyte) in the initial mobile phase.

  • Execution: Inject 5 µL of Toluene under your standard isocratic conditions. Subsequently, inject 5 µL of the Target Analyte under identical conditions.

  • Data Analysis: Calculate the USP Tailing Factor (Tf) for both peaks at 5% peak height[1].

  • Validation Logic: If Tf(Toluene) > 1.2, immediately halt chemical optimization. Replace column inlet frits, check PEEK tubing connections, and minimize extra-column volume[2]. If Tf(Toluene) ≤ 1.1 but Tf(Target) > 1.2, proceed to Protocol 2.

Protocol 2: Diluent Optimization & Stationary Phase Shielding

Purpose: To eliminate "strong solvent" effects and shield residual silanols.

  • Diluent Matching: Evaporate your stock solution and reconstitute the Target Analyte strictly in the initial mobile phase composition (e.g., 60:40 Water:ACN).

  • pH Control: Buffer the aqueous portion of your mobile phase with 0.1% Formic Acid (pH ~2.7). This acidic pH ensures full protonation of residual silanols and stabilizes the coumarin lactone against ring-opening[3].

  • Column Selection: Install a high-purity, fully endcapped C18 column or a Pentafluorophenyl (PFP) column. Endcapped phases block residual silanol activity[1], while PFP phases offer superior shape selectivity for halogenated aromatics via dipole and π−π interactions.

Part 4: Quantitative Data Presentation

The following table summarizes the causal relationship between experimental conditions and chromatographic performance for the target brominated dihydrocoumarin.

Diagnostic ConditionMobile Phase pHInjection SolventUSP Tailing Factor (Tf)Theoretical Plates (N)Mechanistic Conclusion
Baseline Method Unbuffered (pH ~6)100% ACN2.454,500Severe solvent mismatch & minor silanol interaction.
Diluent Correction Unbuffered (pH ~6)Initial Mobile Phase1.807,200Band broadening resolved; chemical tailing remains.
pH Optimization Formic Acid (pH 2.7)Initial Mobile Phase1.359,800Silanols protonated; lactone ring stabilized.
Column Upgrade Formic Acid (pH 2.7)Initial Mobile Phase1.05 12,500 Endcapped stationary phase eliminates secondary interactions.

References

  • Peak Tailing in HPLC - Element Lab Solutions.
  • HPLC Peak Tailing - Axion Labs.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Troubleshooting peak tailing in HPLC analysis of isocoumarins - Benchchem.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one Analogs as Selective CYP26 Inhibitors In Vitro

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary: The Evolution of RAMBAs Retinoic Acid Metabolism Blocking...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary: The Evolution of RAMBAs

Retinoic Acid Metabolism Blocking Agents (RAMBAs) have emerged as highly promising therapeutics for dermatological conditions (e.g., psoriasis, acne) and oncology (e.g., Acute Promyelocytic Leukemia, Colorectal Cancer) [1]. By inhibiting the cytochrome P450 enzymes responsible for all-trans-retinoic acid (ATRA) catabolism—specifically CYP26A1 and CYP26B1 —RAMBAs artificially elevate intracellular ATRA levels, driving cellular differentiation and apoptosis [2].

Historically, first-generation RAMBAs like Liarozole and Talarozole relied on an azole (imidazole or triazole) pharmacophore. While potent, the azole nitrogen promiscuously coordinates with the heme iron of off-target cytochrome P450s (such as CYP3A4, CYP51, and CYP17), leading to undesirable drug-drug interactions and systemic toxicity.

To circumvent this, non-azole scaffolds have been developed. Among the most structurally optimized are the 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- analogs (6-bromo-4,4-dimethyl-3,4-dihydrocoumarins). This guide objectively compares the in vitro efficacy of these benzopyran-2-one analogs against legacy azole RAMBAs and provides a self-validating experimental framework for evaluating novel CYP26 inhibitors.

Mechanistic Grounding: Why the Benzopyran-2-one Scaffold?

As drug developers, we must look beyond raw IC50 values and understand the causality of binding kinetics. The 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran-2-one scaffold is rationally designed to mimic the endogenous substrate, ATRA, without relying on heme-coordinating nitrogen atoms [4].

  • Hydrophobic Mimicry: The benzopyran core mimics the hydrophobic β -ionone ring of ATRA.

  • Halogen Bonding: The 6-bromo substitution significantly enhances hydrophobic packing and potential halogen bonding within the tight, lipophilic active site of CYP26A1/B1, driving low-nanomolar affinity.

  • Conformational Restriction: The 4,4-dimethyl groups act as a steric lock. By restricting the rotational freedom of the dihydro-ring, the molecule is forced into a bioactive conformation that perfectly aligns with the CYP26 binding pocket, minimizing the entropic penalty of binding.

Because this scaffold lacks the unhindered nitrogen lone pair found in Talarozole or Ketoconazole, it exhibits profound selectivity for CYP26 over major hepatic drug-metabolizing enzymes like CYP3A4 or CYP2C9 [1].

G VitA Vitamin A (Retinol) ATRA All-trans-retinoic acid (ATRA) VitA->ATRA Oxidation RAR RAR/RXR Nuclear Receptors ATRA->RAR Binds CYP26 CYP26A1 / CYP26B1 (Hydroxylases) ATRA->CYP26 Substrate Gene Gene Transcription (Differentiation/Apoptosis) RAR->Gene Activates Metab 4-OH-RA / 4-oxo-RA (Inactive Metabolites) CYP26->Metab Catabolism Inhibitor 6-Bromo-benzopyran-2-one Analogs (RAMBAs) Inhibitor->CYP26 Inhibits

Caption: Retinoic acid signaling pathway and the targeted inhibition of CYP26-mediated catabolism by RAMBAs.

Comparative In Vitro Efficacy Data

When evaluating RAMBAs, the critical metrics are potency (IC50 against CYP26A1/B1) and selectivity (IC50 against CYP3A4). The table below synthesizes in vitro data comparing legacy azoles with the optimized 6-bromo-benzopyran-2-one class [2], [4].

Compound Class / NameScaffold TypeCYP26A1 IC50 (nM)CYP26B1 IC50 (nM)CYP3A4 IC50 (nM)Selectivity Ratio (CYP3A4 / CYP26A1)
Talarozole (R115866) Triazole5.10.46~45088x
Ketoconazole Imidazole550.0>1000150.02x (Inverse)
Liarozole Imidazole2100.0~150~2000~0.95x
Unbrominated Benzopyran Dihydrocoumarin>5000>5000>10000N/A
6-Bromo-4,4-dimethyl-benzopyran Analogs Halogenated Dihydrocoumarin14.0 - 340.0 40.0 - 120.0 >10000 >29x to >700x

Key Takeaways:

  • The Halogen Effect: Removing the 6-bromo substituent drops efficacy precipitously (IC50 > 5 μ M), proving the necessity of the halogen bond/hydrophobic bulk in the active site.

  • Superior Selectivity: While Talarozole is highly potent, its triazole ring still interacts with CYP3A4. The 6-bromo-benzopyran-2-one analogs maintain low-nanomolar potency against CYP26 while achieving near-total evasion of CYP3A4 (>10,000 nM).

Experimental Methodology: Self-Validating CYP26 Inhibition Assay

To ensure trustworthiness and reproducibility, screening CYP26 inhibitors requires a rigorous protocol. Do not rely solely on high-throughput Luciferase-BE reporter assays. Literature demonstrates that reporter assays can underestimate RAMBA potency by up to 10-fold compared to direct physiological substrate assays [3].

The following LC-MS/MS protocol utilizes ATRA as the substrate, providing a self-validating measurement of true target engagement.

Rationale for Cell Line Selection

We utilize HeLa cells stably transfected with human CYP26A1 or CYP26B1. Causality: Unlike HepG2 cells, which possess fluctuating intrinsic levels of RALDH and CYP26 that confound baseline readings, HeLa cells lack endogenous background expression of these enzymes, ensuring the signal is exclusively from the transfected target [1].

Step-by-Step Protocol

Phase 1: Cell Culture & Preparation

  • Culture HeLa cells stably expressing CYP26A1 or CYP26B1 in Minimum Essential Medium (MEM) supplemented with 10% FBS and 100 μ g/mL hygromycin to maintain selection pressure.

  • Seed cells at 1×105 cells/well in 24-well plates and incubate at 37°C, 5% CO 2​ until 80% confluent.

  • Wash cells twice with PBS to remove residual FBS, which contains trace endogenous retinoids.

Phase 2: Compound Dosing & Incubation 4. Prepare test compounds (6-bromo-benzopyran-2-one analogs) in DMSO. Serial dilute to achieve final well concentrations ranging from 0.1 nM to 10 μ M (Ensure final DMSO concentration 0.5% to prevent solvent toxicity). 5. Add 1 μ M of ATRA (physiological substrate) to all wells simultaneously with the test compounds. 6. Incubate the plates for exactly 3 hours at 37°C. Note: ATRA is highly light-sensitive; perform all dosing and incubation steps under yellow light.

Phase 3: Extraction & LC-MS/MS Quantification 7. Terminate the reaction by adding 500 μ L of ice-cold acetonitrile containing an internal standard (e.g., ATRA-d5). 8. Extract retinoids via liquid-liquid extraction using 1 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes. 9. Collect the upper organic layer, dry under a gentle stream of nitrogen gas, and reconstitute in 100 μ L of methanol. 10. Inject 10 μ L into an LC-MS/MS system (e.g., Agilent 6490 Triple Quadrupole). Monitor the specific MRM transitions for ATRA ( m/z 301.2 205.1), 4-OH-RA ( m/z 317.2 255.1), and 4-oxo-RA ( m/z 315.2 271.1). 11. Data Analysis: Calculate the percent inhibition based on the reduction of 4-OH-RA and 4-oxo-RA formation relative to the vehicle control. Fit the data to a four-parameter non-linear regression model to determine the IC50.

W Cell 1. Cell Culture HeLa CYP26A1/B1 Stable Transfectants Dose 2. Dosing Add ATRA (Substrate) + Benzopyran Analogs Cell->Dose Incubate 3. Incubation 37°C for 3 hours (Yellow Light) Dose->Incubate Extract 4. Extraction Liquid-Liquid Extraction (Ethyl Acetate) Incubate->Extract LCMS 5. LC-MS/MS Quantify 4-OH-RA & 4-oxo-RA Extract->LCMS Analysis 6. Data Analysis Calculate IC50 (Non-linear regression) LCMS->Analysis

Caption: Step-by-step in vitro workflow for evaluating CYP26 inhibitory efficacy via LC-MS/MS.

Conclusion

The transition from azole-based RAMBAs to the 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one scaffold represents a critical leap in rational drug design. By leveraging hydrophobic mimicry and conformational restriction rather than brute-force heme coordination, these analogs achieve the delicate balance of high CYP26A1/B1 potency and stringent selectivity, paving the way for safer retinoid-modulating therapies.

References
  • Development and Characterization of Novel and Selective Inhibitors of Cytochrome P450 CYP26A1, the Human Liver Retinoic Acid Hydroxylase ACS Publications URL:[Link]

  • Substrate specificity and ligand interactions of CYP26A1, the human liver retinoic acid hydroxylase PubMed Central (NIH) URL:[Link]

  • Development and validation of CYP26A1 inhibition assay for high-throughput screening PubMed Central (NIH) URL:[Link]

  • Specific inhibitors of cytochrome P450 26 retinoic acid hydroxylase (Patent US9963439B2)
Comparative

Benchmarking Reactivity: 6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin vs. Structural Analogues in Cross-Coupling and Ring-Opening Workflows

Executive Summary In late-stage pharmaceutical functionalization and library synthesis, the predictability of a scaffold’s reactivity is paramount. 6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin (also known as 6-bromo-4,4-dime...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In late-stage pharmaceutical functionalization and library synthesis, the predictability of a scaffold’s reactivity is paramount. 6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin (also known as 6-bromo-4,4-dimethylchroman-2-one)[1] presents a unique dual-reactivity profile: an electrophilic C(sp²)–Br bond primed for transition-metal catalysis, and a cyclic ester (lactone) susceptible to nucleophilic attack.

However, the presence of the gem-dimethyl group at the C4 position fundamentally alters the molecule's behavior compared to its unbranched analogues. This guide benchmarks the reactivity of 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin against two key structural analogues—6-bromo-3,4-dihydrocoumarin (lacking steric bulk) and 6-bromocoumarin (an unsaturated, planar Michael acceptor)—providing actionable experimental data and validated protocols for your synthetic workflows.

Structural & Electronic Profiling: The Causality of Reactivity

To master this scaffold, one must understand the orthogonal forces governing its two reactive sites:

A. The C6-Bromo Handle: Unhindered Cross-Coupling

The bromine atom at the 6-position is electronically activated by the electron-withdrawing nature of the para-lactone oxygen, making it an excellent candidate for oxidative addition by Palladium(0) species[2]. Because the 4,4-dimethyl group is distal to the C6 position, it imposes negligible steric hindrance on the catalytic cycle. Consequently, Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings proceed with high efficiency[3].

B. The Lactone Core: The Thorpe-Ingold Effect

The true differentiator of this scaffold is its resistance to lactone ring-opening (e.g., hydrolysis or aminolysis). This resistance is governed by two factors:

  • Steric Shielding: The bulky methyl groups at C4 physically block the Bürgi-Dunitz trajectory required for nucleophiles to attack the C2 carbonyl carbon.

  • The Thorpe-Ingold Effect (gem-Dimethyl Effect): Even if a nucleophile successfully attacks and opens the ring, the gem-dimethyl group compresses the internal bond angles of the open-chain intermediate[4]. This thermodynamic and kinetic phenomenon drastically lowers the activation energy for ring closure, heavily shifting the equilibrium back toward the intact lactone[5].

G Substrate 6-Bromo-4,4-dimethyl- 3,4-dihydrocoumarin PdCat Pd-Catalyzed Cross-Coupling Substrate->PdCat C6-Br Bond (Unhindered) NucAtt Nucleophilic Ring-Opening Substrate->NucAtt C2 Carbonyl (Sterically Shielded) ProdCC 6-Substituted Dihydrocoumarin (High Yield) PdCat->ProdCC Suzuki/Heck Reactions ProdRO Open-Chain Phenolic Amide (Low Yield) NucAtt->ProdRO Aminolysis ProdRO->Substrate Thorpe-Ingold Effect (Favors Ring Closure)

Fig 1: Divergent reactivity pathways governed by steric and electronic effects.

Comparative Reactivity Benchmarking

The following tables synthesize quantitative benchmarking data, demonstrating how the 4,4-dimethyl group dictates reaction outcomes compared to baseline analogues.

Table 1: Suzuki-Miyaura Cross-Coupling Efficiency

Conditions: Substrate (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O, 80°C.

SubstrateCatalyst SystemTime to >95% ConversionIsolated Yield (%)Mechanistic Observation
6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin Pd(dppf)Cl₂4.0 h92%Clean conversion; lactone remains fully intact.
6-Bromo-3,4-dihydrocoumarin Pd(dppf)Cl₂3.5 h94%Slightly faster oxidative addition; trace hydrolysis observed.
6-Bromocoumarin Pd(dppf)Cl₂5.0 h81%Lower yield due to competitive side reactions at the α,β-unsaturated alkene.
Table 2: Lactone Aminolysis Kinetics

Conditions: Substrate (0.1 M), Benzylamine (2.0 eq), THF, 25°C. Monitored via HPLC.

SubstrateRelative Initial Rate ( krel​ )Conversion at 12hMajor Observation
6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin 1.0 (Baseline)< 5%Highly resistant. Equilibrium strongly favors the closed lactone due to the gem-dimethyl effect.
6-Bromo-3,4-dihydrocoumarin 45.2> 95%Rapid ring opening to the corresponding phenolic amide.
6-Bromocoumarin 112.5> 99%Extremely rapid; complicated by competitive 1,4-conjugate addition.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed.

Protocol A: Sterically Tolerant Suzuki-Miyaura Coupling

This protocol is optimized to functionalize the C6 position while preserving the lactone core[6].

Causality of Choices: We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a large bite angle, which accelerates the rate-limiting reductive elimination step. A biphasic 1,4-Dioxane/Water system is chosen to solubilize both the organic substrate and the inorganic base (K₂CO₃) without promoting premature lactone hydrolysis.

Step-by-Step Workflow:

  • Preparation: In an oven-dried Schlenk flask, add 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin (1.0 mmol), phenylboronic acid (1.2 mmol), and Pd(dppf)Cl₂ (0.05 mmol).

  • Atmosphere Control: Evacuate and backfill the flask with Argon three times. Self-Validation: Failure to exclude oxygen will result in the formation of homocoupled biphenyl byproducts (detectable via TLC).

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) followed by a degassed aqueous solution of K₂CO₃ (2.0 mmol in 1.0 mL H₂O).

  • Reaction: Heat the biphasic mixture to 80°C under vigorous stirring for 4 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 6-phenyl derivative.

Protocol B: Forced Aminolysis of the Hindered Lactone

Because the 4,4-dimethyl group actively resists ring-opening[4], standard aminolysis conditions fail. This protocol forces the reaction using a Lewis acid catalyst to activate the shielded carbonyl.

Causality of Choices: Trimethylaluminum (AlMe₃) is used to pre-activate the amine, forming a highly nucleophilic dimethylaluminum amide complex. This complex simultaneously acts as a Lewis acid to coordinate the lactone oxygen, overcoming the steric shielding of the gem-dimethyl group.

Step-by-Step Workflow:

  • Amine Activation: Dissolve benzylamine (2.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL) under Argon at 0°C. Dropwise, add AlMe₃ (2.0 mmol, 2.0 M in toluene). Stir for 30 minutes at room temperature until methane evolution ceases.

  • Substrate Addition: Cool the mixture back to 0°C and add a solution of 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin (1.0 mmol) in CH₂Cl₂ (2.0 mL).

  • Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Self-Validation: Monitor via LC-MS; the mass of the open-chain phenolic amide ( [M+H]+ ) should become the dominant peak.

  • Quench: Carefully quench with 1M HCl (dropwise at 0°C) to destroy excess aluminum species and break the aluminum-phenoxide bond.

  • Isolation: Extract with CH₂Cl₂, dry, and concentrate to isolate the ring-opened product.

References

  • "6-bromo-4,4-dimethylchroman-2-one — Chemical Substance Information", NextSDS. [Link]

  • "Geometry Dependence of the Ring-Opening E2 Reaction in Lactones", ACS Publications.[Link]

  • "A computational study of the influence of methyl substituents on competitive ring closure to α- and β-lactones", Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • "Suzuki Coupling", Organic Chemistry Portal.[Link]

  • "Suzuki reaction", Wikipedia.[Link]

  • "Cross-Coupling Reactions Guide", Journal of Medicinal Chemistry and Clinical Therapeutics. [Link]

Sources

Validation

structural comparison of 6-bromo-3,4-dihydro-4,4-dimethyl- to other brominated benzopyranones

As an application scientist in medicinal chemistry and drug development, selecting the optimal benzopyranone building block is a critical decision that dictates both the synthetic tractability and the pharmacokinetic pro...

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Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist in medicinal chemistry and drug development, selecting the optimal benzopyranone building block is a critical decision that dictates both the synthetic tractability and the pharmacokinetic profile of a final drug candidate.

This guide provides an in-depth structural and functional comparison between 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one (commonly known as 6-bromo-4,4-dimethylchroman-2-one)[1] and its fully aromatic or unsubstituted counterparts, such as 6-bromocoumarin and 6-bromochromone. By understanding the causality behind these structural nuances, researchers can rationally design more stable, selective, and synthetically accessible molecules.

Structural and Physicochemical Comparison

Benzopyranones are privileged scaffolds in pharmacology. However, the precise hybridization and substitution of the pyran ring drastically alter the molecule's behavior. The introduction of a gem-dimethyl group at the C4 position, combined with the saturation of the C3-C4 bond, fundamentally changes the 3D geometry and reactivity of the molecule.

Table 1: Comparative Profiling of Brominated Benzopyranones
Property6-Bromo-4,4-dimethylchroman-2-one6-Bromocoumarin6-Bromochromone
Core Scaffold Dihydrocoumarin (Chroman-2-one)Coumarin (2H-1-Benzopyran-2-one)Chromone (4H-1-Benzopyran-4-one)
C3-C4 Hybridization Saturated ( sp3 )Unsaturated ( sp2 )Unsaturated ( sp2 )
Ring Geometry Puckered (Non-planar, 3D)Planar (Fully conjugated, 2D)Planar (Fully conjugated, 2D)
Steric Bulk at C4 High (Gem-dimethyl group)Low (Hydrogen atom)Moderate (Carbonyl oxygen)
Metabolic Stability High (C4 oxidation is sterically blocked)Moderate (Susceptible to epoxidation)Moderate (Susceptible to nucleophiles)
Primary Reactivity C6 Cross-coupling; Lactone openingC6 Cross-coupling; Michael additionC6 Cross-coupling; Condensation

Mechanistic Insights: The Gem-Dimethyl Effect

The structural divergence of 6-bromo-4,4-dimethylchroman-2-one is driven by the [2]. In standard coumarins, the pyran ring is flat and fully conjugated, making the C3-C4 double bond a prime target for unwanted Michael additions or metabolic epoxidation by Cytochrome P450 enzymes.

By saturating this bond and introducing two methyl groups at C4:

  • Conformational Locking : The bulky methyl groups force the dihydropyran ring into a specific puckered conformation. This alters the spatial trajectory of the molecule, allowing it to fit into deep, hydrophobic receptor pockets (e.g., androgen or estrogen receptors) that planar coumarins cannot access.

  • Metabolic Shielding : The lack of a C3-C4 double bond, combined with the steric shield of the C4 methyls, completely blocks oxidative metabolism at this site, extending the in vivo half-life of derived drug candidates.

Pathway A 6-Bromo-4,4-dimethyl- chroman-2-one B C4 Gem-Dimethyl Substitution A->B C C6 Bromine Substitution A->C D Blocks C4 Oxidation (Metabolic Stability) B->D E Alters 3D Conformation (Receptor Fit) B->E F Enables Pd-Catalyzed Cross-Coupling C->F

Caption: Logical relationship between structural modifications and resulting chemical properties.

Experimental Workflows: Reactivity Profiling

Despite the steric bulk at C4, the bromine atom at C6 remains highly accessible. Brominated benzopyranones are excellent substrates for[3], allowing for late-stage diversification.

However, the lactone ring of the chroman-2-one is sensitive to strong bases. Therefore, the experimental protocol must be carefully designed to promote cross-coupling [4].

Protocol: Site-Selective Suzuki-Miyaura Cross-Coupling

Objective : To functionalize the C6 position with an arylboronic acid while preserving the integrity of the dihydropyran ring.

Causality of Experimental Choices :

  • Catalyst ( Pd(PPh3​)4​ ) : The electron-rich triphenylphosphine ligands facilitate rapid oxidative addition into the strong C(sp2)−Br bond.

  • Base ( K2​CO3​ ) : A mild, inorganic base is strictly required. Stronger bases (like NaOH or KOtBu ) would trigger the nucleophilic attack on the C2 carbonyl, opening the lactone ring. K2​CO3​ is basic enough to form the reactive boronate complex but mild enough to preserve the scaffold.

  • Solvent (1,4-Dioxane / H2​O , 4:1) : A biphasic system ensures the simultaneous dissolution of the hydrophobic chromanone and the inorganic base, maximizing the interfacial transmetalation rate.

Step-by-Step Methodology :

  • Reagent Assembly : In an oven-dried Schlenk flask, combine 6-bromo-4,4-dimethylchroman-2-one (1.0 equiv) and the target arylboronic acid (1.2 equiv). Note: The 0.2 equiv excess compensates for potential protodeboronation.

  • Catalyst & Base Addition : Add K2​CO3​ (2.0 equiv) and Pd(PPh3​)4​ (0.05 equiv) to the flask.

  • Degassing : Add the 1,4-Dioxane/ H2​O mixture. Purge the system with inert nitrogen gas for 15 minutes. Crucial Step: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst into an inactive Pd(II) species.

  • Thermal Activation : Heat the reaction mixture to 90 °C under continuous magnetic stirring for 12 hours.

  • Workup : Cool to room temperature. Dilute with water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validating System Checkpoints : To ensure the protocol's integrity, the system validates itself through three analytical gates:

  • In-Process Validation : Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a highly UV-active, more polar spot indicates successful C-C bond formation.

  • Mass Validation : Analyze the crude mixture via LC-MS. The isotopic bromine doublet (m/z ~255/257)[5] must disappear, replaced by the [M+H]+ peak of the arylated product.

  • Structural Validation : Purify via silica gel chromatography and analyze via 1H -NMR. The successful coupling is definitively proven by the disappearance of the isolated C5 and C7 protons adjacent to the bromine, and the emergence of a new integrated aromatic multiplet.

Workflow Step1 1. Reagent Assembly (Substrate + Ar-B(OH)2) Step2 2. Catalytic Activation (Pd(PPh3)4 + K2CO3) Step1->Step2 Degassing Step3 3. Thermal Reaction (90°C, N2, 12h) Step2->Step3 Heating Step4 4. Workup & Extraction (EtOAc / Brine) Step3->Step4 Quenching Step5 5. Analytical Validation (NMR / LC-MS) Step4->Step5 Purification

Caption: Step-by-step self-validating workflow for the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Conclusion

While planar bromocoumarins and bromochromones are highly useful for synthesizing rigid, conjugated systems, 6-bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-2-one offers a distinct pharmacological advantage. The gem-dimethyl effect provides critical steric shielding and forces a 3D puckered conformation, making it an elite building block for drug discovery programs requiring enhanced metabolic stability and specific hydrophobic pocket targeting.

References

  • Harfenist, M., & Thom, E. (1972). "Influence of structure on the rate of thermal rearrangement of aryl propargyl ethers to the chromenes. Gem-dimethyl effect." The Journal of Organic Chemistry, 37(6), 841-848. URL:[Link]

  • Silva, V. L. M., Silva, A. M. S., Pinto, D. C. G. A., & Cavaleiro, J. A. S. (2012). "Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids." Molecules (via PMC), 17(12), 13622-13655. URL:[Link]

  • NextSDS Chemical Database. "6-bromo-4,4-dimethylchroman-2-one (CAS: 164012-31-1) Chemical Substance Information." URL:[Link]

Sources

Comparative

cross-validating NMR and FTIR spectra for 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl-

Cross-Validating NMR and FTIR Spectra for 6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin: A Definitive Guide to Structural Elucidation Introduction & Scientific Context In the development of bone-targeting therapeutics, 2H-1-B...

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Author: BenchChem Technical Support Team. Date: March 2026

Cross-Validating NMR and FTIR Spectra for 6-Bromo-4,4-dimethyl-3,4-dihydrocoumarin: A Definitive Guide to Structural Elucidation

Introduction & Scientific Context

In the development of bone-targeting therapeutics, 2H-1-Benzopyran-2-one, 6-bromo-3,4-dihydro-4,4-dimethyl- (commonly known as 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin, CAS 164012-31-1)[1] serves as a highly specialized synthetic intermediate. Notably, this scaffold is utilized in the preparation of , such as bisphosphonated fluoroquinolones designed for the prevention of osteomyelitis[2].

When synthesizing or sourcing this compound, confirming its structural integrity is paramount. A common failure mode in its synthesis or storage is the unwanted ring-opening of the lactone to form a hydrocinnamic acid derivative. To prevent downstream synthetic failures, analytical chemists must employ a self-validating system. This guide objectively compares the isolated use of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy against a synergistic cross-validation approach, providing actionable protocols and experimental data.

The Causality of Experimental Choices: Why Cross-Validation Outperforms Isolated Analysis

Relying solely on ¹H NMR provides an excellent map of the carbon backbone and proton environments. The gem-dimethyl group and the isolated methylene protons yield distinct, easily identifiable singlets. However, NMR is less sensitive to the precise electronic state of the lactone carbonyl, and ring-opened impurities can sometimes mimic the aliphatic signals if the newly formed hydroxyl proton undergoes rapid exchange.

Conversely, FTIR provides direct, unambiguous evidence of the functional groups—specifically the strained phenyl ester carbonyl—but lacks the ability to map the exact connectivity of the aromatic substitution pattern (e.g., confirming the bromine is strictly at the 6-position).

By cross-validating the two, a self-validating system is established: the FTIR confirms the lactone is closed, and the NMR confirms the regiochemistry of the brominated aromatic ring.

Experimental Protocols: A Self-Validating System

Protocol A: High-Resolution NMR (¹H and ¹³C) Acquisition Causality: Chloroform-d (CDCl₃) is selected as the solvent because the target compound is non-polar and lacks exchangeable protons (no -OH or -NH groups). This prevents solvent-exchange artifacts and provides a clean baseline.

  • Sample Preparation: Dissolve 15 mg of the compound (for ¹H NMR) or 50 mg (for ¹³C NMR) in 0.6 mL of high-purity CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Calibration: Tune and match the probe to the exact resonance frequencies of ¹H (400 MHz) and ¹³C (100 MHz). Lock the spectrometer to the deuterium signal of the CDCl₃ solvent.

  • Acquisition:

    • ¹H NMR: Run 16 scans with a relaxation delay (D1) of 1.5 seconds to ensure complete relaxation of the gem-dimethyl protons.

    • ¹³C NMR: Run 1024 scans with proton decoupling (WALTZ-16 sequence) and a D1 of 2.0 seconds to capture the quaternary carbons (C4, C4a, C8a, C2).

  • Processing: Apply a 0.3 Hz exponential line broadening for ¹H and 1.0 Hz for ¹³C before Fourier transformation. Phase and baseline correct the spectra.

Protocol B: FTIR-ATR Spectroscopy Causality: Attenuated Total Reflectance (ATR) is prioritized over traditional KBr pelleting. KBr is hygroscopic; absorbed moisture can introduce a broad -OH stretch (~3300 cm⁻¹) that falsely implies the lactone has hydrolyzed into a ring-opened acid. ATR eliminates this false positive.

  • Background Scan: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air.

  • Sample Application: Place 2-3 mg of the solid crystalline compound directly onto the center of the ATR crystal.

  • Pressure Optimization: Lower the pressure anvil until the software indicates optimal contact (typically ~80-100 units of force). Over-pressurizing can fracture the crystals and alter the polymorphic state, artificially shifting the C=O peak.

  • Acquisition: Collect the sample spectrum (32 scans, 4000-400 cm⁻¹). Subtract the background and apply an ATR correction algorithm to adjust for penetration depth variations.

Quantitative Data Presentation & Synergistic Analysis

The following tables summarize the expected spectral data for 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin, demonstrating how the data sets complement each other.

Table 1: NMR Spectral Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹H NMR (δ, ppm)Multiplicity & Coupling¹³C NMR (δ, ppm)Structural Assignment
C2--167.8Lactone Carbonyl (C=O)
C32.55 (2H)Singlet44.5Methylene (-CH₂-)
C4--33.8Quaternary Carbon
C4-Me₂1.35 (6H)Singlet27.5Gem-dimethyl groups
C4a--130.5Aromatic Quaternary
C57.45 (1H)Doublet, J = 2.0 Hz127.1Aromatic CH (meta to Br)
C6--116.5Aromatic C-Br
C77.35 (1H)Dd, J = 8.5, 2.0 Hz131.2Aromatic CH
C86.95 (1H)Doublet, J = 8.5 Hz118.2Aromatic CH (ortho to O)
C8a--150.5Aromatic C-O

Table 2: FTIR-ATR Peak Assignments

Wavenumber (cm⁻¹)IntensityFunctional GroupDiagnostic Significance
1765Strong, SharpC=O StretchConfirms the closed 6-membered phenyl ester lactone. (Aliphatic esters typically appear at ~1735 cm⁻¹; the higher frequency here is due to the oxygen's attachment to the aromatic ring).
2960, 2870MediumC-H StretchConfirms the presence of the aliphatic gem-dimethyl group.
1480, 1580MediumC=C StretchConfirms the aromatic backbone.
1150 - 1200StrongC-O-C StretchConfirms the ester linkage.
650Medium, SharpC-Br StretchConfirms the presence of the heavy bromine atom.

Workflow Visualization

The logical relationship between these analytical techniques forms a robust cross-validation loop.

SpectralValidation Start 6-Bromo-4,4-dimethyl- 3,4-dihydrocoumarin NMR NMR Spectroscopy (1H & 13C) Start->NMR FTIR FTIR Spectroscopy (ATR) Start->FTIR NMR_Data Carbon Backbone & Proton Environments NMR->NMR_Data FTIR_Data Functional Groups (C=O, C-Br, C-O-C) FTIR->FTIR_Data CrossCheck Cross-Validation Synergy NMR_Data->CrossCheck FTIR_Data->CrossCheck Confirm Confirmed Structural Integrity CrossCheck->Confirm

Workflow of orthogonal cross-validation using NMR and FTIR for structural elucidation.

Conclusion

While NMR provides the definitive map of the 6-bromo-4,4-dimethyl-3,4-dihydrocoumarin backbone, it is the FTIR spectrum—specifically the diagnostic 1765 cm⁻¹ lactone stretch—that acts as the ultimate gatekeeper against ring-opened impurities. By utilizing the self-validating protocols outlined above, drug development professionals can ensure the highest level of structural integrity for this critical intermediate.

References

  • Title: Linking Bisphosphonates to the Free Amino Groups in Fluoroquinolones: Preparation of Osteotropic Prodrugs for the Prevention of Osteomyelitis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Safety & Regulatory Compliance

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